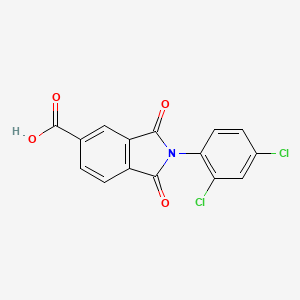
2-(2,4-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2,4-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid often involves catalytic cyclization processes. For example, a palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines has been documented, leading to the formation of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015). This type of reaction showcases the complex pathways involved in synthesizing isoindoline derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2,4-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is characterized by specific features such as crystal packing stabilized by hydrogen bonds and various weak, non-classical hydrogen bonds. For instance, the molecular structures of some isomeric compounds have been determined using single-crystal XRD, highlighting the importance of halogen-mediated interactions in their structure (Mandal & Patel, 2018).
Chemical Reactions and Properties
The chemical reactions involving isoindoline derivatives often include cyclization and interaction with various chemical agents. For example, the stoichiometric mechanism of reductive cyclization of certain derivatives under the action of thiourea dioxide has been explored, demonstrating the complexity of reactions these compounds can undergo (Polenov et al., 2021).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns play a significant role in defining the characteristics of compounds like 2-(2,4-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. For instance, studies have detailed how the crystal structure of related compounds is determined and how molecules form hydrogen-bonded cyclic dimers, which are crucial for understanding their physical behavior (Kennard et al., 1982).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2NO4/c16-8-2-4-12(11(17)6-8)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBUXGNQCHWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5627372.png)

![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5627381.png)
![3-{5-[2-(1H-imidazol-4-yl)-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5627385.png)
![(1S*,5R*)-6-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5627390.png)


![N-[(2-ethoxypyridin-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5627402.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5627423.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)
![2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5627447.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5627453.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5627458.png)